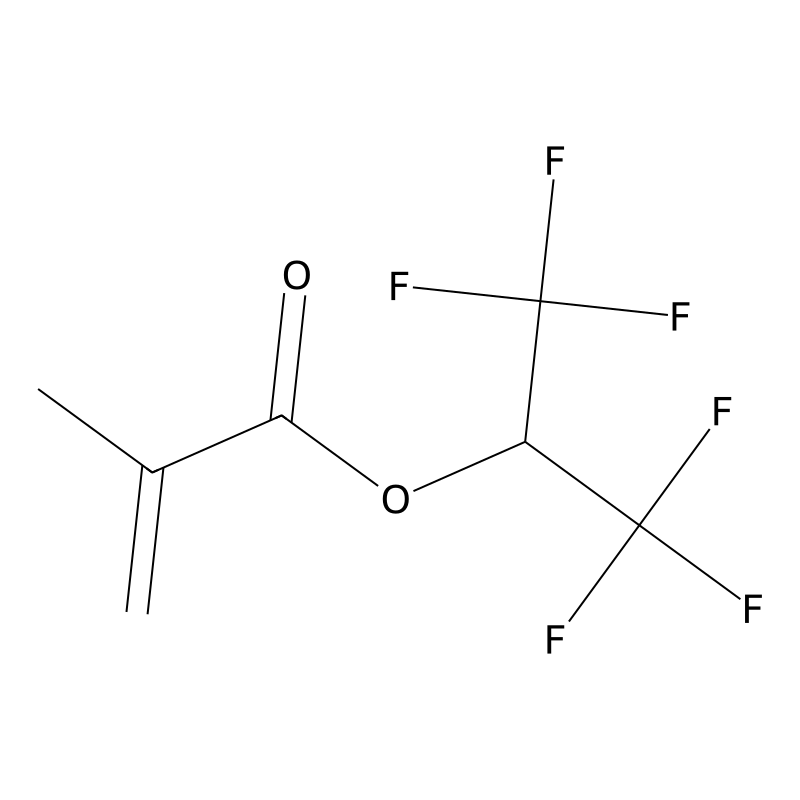

Hexafluoroisopropyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hexafluoroisopropyl methacrylate (HFIPMA) is a specialty fluorinated monomer characterized by its bulky, highly electron-withdrawing hexafluoroisopropyl group. In industrial and advanced laboratory procurement, it is primarily sourced as a critical building block for ultra-low refractive index optical polymers, 193 nm immersion lithography photoresists, and superhydrophobic anti-corrosion coatings. Unlike standard alkyl methacrylates, HFIPMA imparts measurable hydrophobicity, high oxygen permeability, and high optical transparency in the deep UV spectrum to its resulting copolymers. Its specific steric and electronic profile makes it a high-value precursor for applications where conventional fluorinated monomers fail to meet stringent surface energy or optical clarity thresholds .

Procurement substitution of HFIPMA with closely related analogs, such as 2,2,2-trifluoroethyl methacrylate (TFEMA) or non-fluorinated methyl methacrylate (MMA), routinely results in material failure in high-performance applications. The substitution fails fundamentally due to the difference in fluorine density and the inductive effect of the six fluorine atoms on the isopropyl group. In copolymerization workflows, replacing HFIPMA with TFEMA drastically alters the Alfrey-Price e-value, shifting the monomer from a strong electron acceptor to a moderate one, which disrupts the formation of alternating copolymers with electron-rich monomers. Furthermore, in optical and coating formulations, downgrading to TFEMA increases the polymer's refractive index above critical thresholds (e.g., >1.40) and raises surface free energy, compromising anti-reflective properties and reducing water contact angles below the superhydrophobic regime required for aerospace and microelectronic protective films [1].

Copolymerization Reactivity and Electron-Accepting Strength

The electron-withdrawing power of the hexafluoroisopropyl group significantly enhances the reactivity of the methacrylate vinyl bond toward electron-rich radicals. Quantitative analysis of free-radical copolymerization reveals that HFIPMA possesses an Alfrey-Price e-value of 1.19, making it a strong electron acceptor. In contrast, the lesser-fluorinated TFEMA has an e-value of 0.76, and the non-fluorinated MMA baseline is 0.40. This high e-value ensures that HFIPMA achieves higher conversion rates and more uniform sequence distributions when reacted with electron-donor monomers like styrene, driving alternating copolymerization kinetics that its analogs cannot match [1].

| Evidence Dimension | Alfrey-Price e-value (Monomer Reactivity) |

| Target Compound Data | HFIPMA: e = 1.19 |

| Comparator Or Baseline | TFEMA: e = 0.76; MMA: e = 0.40 |

| Quantified Difference | +0.43 e-value over TFEMA; +0.79 over MMA |

| Conditions | Free-radical copolymerization with styrene |

Buyers formulating highly uniform alternating copolymers must select HFIPMA to ensure the requisite electron-accepting kinetics that TFEMA cannot provide.

Ultra-Low Refractive Index for Optical Polymers

For optical claddings and anti-reflective coatings, the refractive index (nD) of the polymer is a strict go/no-go procurement parameter. Homopolymers of HFIPMA achieve a remarkably low refractive index of 1.384 at 532 nm. When attempting to substitute with TFEMA, the resulting poly(TFEMA) yields a significantly higher refractive index of 1.435 at the same wavelength. This difference is critical, as achieving an index below 1.40 is often required to maximize total internal reflection in optical fibers or to minimize Fresnel reflectance in multi-layer optical films [1].

| Evidence Dimension | Polymer Refractive Index (nD at 532 nm) |

| Target Compound Data | Poly(HFIPMA): 1.384 |

| Comparator Or Baseline | Poly(TFEMA): 1.435 |

| Quantified Difference | 0.051 lower refractive index for HFIPMA |

| Conditions | Homopolymer films measured at 532 nm |

Procurement for advanced photonics and anti-reflective coatings mandates HFIPMA because its polymer reliably breaches the <1.40 refractive index barrier, unlike TFEMA.

Superhydrophobic Surface Energy Modification

HFIPMA is highly effective at lowering the surface free energy of protective coatings. When grafted or copolymerized onto textured aluminum substrates (e.g., with glycidyl methacrylate), HFIPMA-based coatings can achieve superhydrophobic water contact angles up to 169°. In contrast, standard non-fluorinated methacrylate coatings typically max out at contact angles below 100°. The bulky hexafluoroisopropyl groups orient at the polymer-air interface more effectively than shorter trifluoroethyl groups, providing measurable long-term corrosion resistance and self-cleaning (Lotus effect) properties on metal alloys [1].

| Evidence Dimension | Water Contact Angle |

| Target Compound Data | HFIPMA-modified textured aluminum: Up to 169° |

| Comparator Or Baseline | Standard MMA-based coatings: <100° |

| Quantified Difference | >69° increase in contact angle, achieving superhydrophobicity |

| Conditions | Copolymer coatings on pre-textured aluminum substrates |

Industrial buyers sourcing monomers for self-cleaning or marine anti-corrosion coatings require HFIPMA to achieve stable superhydrophobic states that standard methacrylates cannot reach.

193 nm Immersion Lithography Photoresists

HFIPMA is selected for formulating advanced photoresists because its high fluorine content provides essential transparency at deep UV wavelengths (193 nm), while the bulky ester group offers necessary dry-etch resistance and solubility switching that simpler acrylates lack .

Low-Loss Optical Fiber Claddings

Due to its ability to form polymers with a refractive index below 1.40, HFIPMA is a primary choice for optical claddings and anti-reflective display coatings, where maximizing the refractive index contrast between the core and cladding is critical for performance [1].

Superhydrophobic Anti-Corrosion Coatings

Formulators of marine, aerospace, and industrial metal coatings select HFIPMA to copolymerize with epoxy-bearing monomers (like GMA). This creates highly durable, low-surface-energy films that prevent water and ion ingress on aluminum alloys [2].

High Oxygen-Permeability Specialty Plastics

HFIPMA is utilized in the synthesis of rigid gas-permeable (RGP) contact lenses and pressure-sensitive paints (PSP) for aerodynamic testing, as the bulky fluorinated groups increase the free volume of the polymer matrix, significantly boosting oxygen diffusivity compared to standard PMMA [3].

References

- [2] Teng, H. et al. Thermal and optical properties of highly fluorinated copolymers of methacrylates. Polymers for Advanced Technologies, 24(5), 520-523 (2013).

- [3] Synthesis and evaluation of a novel fluorinated poly(hexafluoroisopropyl methacrylate) polymer coating for corrosion protection on aluminum alloy. Surf. Coat. Technol. 404, 126444 (2020).

- [4] Studies on the Relationship between the Physical Properties and Internal Structures of Oxygen Permeable Polymers. Osaka University Knowledge Archive.

XLogP3

GHS Hazard Statements

H225 (91.84%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (83.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (83.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (83.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (91.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types